molecular formula C6H4N2O4S B14691396 2-Diazonio-4-sulfophenolate CAS No. 27441-51-6

2-Diazonio-4-sulfophenolate

Cat. No.: B14691396
CAS No.: 27441-51-6
M. Wt: 200.17 g/mol
InChI Key: YCPKUGNGAFETHS-UHFFFAOYSA-N
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Description

2-Diazonio-4-sulfophenolate is an aromatic diazonium compound with the molecular formula C6H4N2O3S. It is a diazonium salt that features a diazonium group (-N2+) and a sulfonate group (-SO3-) attached to a phenol ring. This compound is known for its reactivity and is commonly used in various chemical reactions, particularly in the synthesis of azo dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diazonio-4-sulfophenolate can be synthesized through the diazotization of 4-aminophenol-2-sulfonic acid. The process involves the reaction of 4-aminophenol-2-sulfonic acid with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:

4-Aminophenol-2-sulfonic acid+NaNO2+HClThis compound+NaCl+H2O\text{4-Aminophenol-2-sulfonic acid} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 4-Aminophenol-2-sulfonic acid+NaNO2​+HCl→this compound+NaCl+H2​O

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-4-sulfophenolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.

Mechanism of Action

The mechanism of action of 2-Diazonio-4-sulfophenolate primarily involves its ability to form stable diazonium ions, which can undergo substitution and coupling reactions. The diazonium group (-N2+) is a good leaving group, making the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-4-sulfophenolate is unique due to its specific combination of a diazonium group and a sulfonate group on a phenol ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of water-soluble azo dyes and other applications where solubility in aqueous media is important.

Properties

CAS No.

27441-51-6

Molecular Formula

C6H4N2O4S

Molecular Weight

200.17 g/mol

IUPAC Name

2-diazonio-4-sulfophenolate

InChI

InChI=1S/C6H4N2O4S/c7-8-5-3-4(13(10,11)12)1-2-6(5)9/h1-3H,(H-,9,10,11,12)

InChI Key

YCPKUGNGAFETHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)[O-]

Origin of Product

United States

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